(2E)-N-hexyl-3-(4-methoxyphenyl)prop-2-enamide
Description
(2E)-N-hexyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by a hexyl chain attached to an amide group, which is further connected to a methoxy-substituted phenyl group through a prop-2-enamide linkage. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(E)-N-hexyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H23NO2/c1-3-4-5-6-13-17-16(18)12-9-14-7-10-15(19-2)11-8-14/h7-12H,3-6,13H2,1-2H3,(H,17,18)/b12-9+ |
InChI Key |
AEUJWGMAWYYVHP-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCCCNC(=O)/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCNC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-hexyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with hexylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Organic solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-hexyl-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the prop-2-enamide linkage can be reduced to form saturated amides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of N-hexyl-3-(4-methoxyphenyl)propanamide.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-hexyl-3-(4-methoxyphenyl)prop-2-enamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-hexyl-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-hexyl-3-(4-hydroxyphenyl)prop-2-enamide
- (2E)-N-hexyl-3-(4-chlorophenyl)prop-2-enamide
- (2E)-N-hexyl-3-(4-nitrophenyl)prop-2-enamide
Uniqueness
(2E)-N-hexyl-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
